molecular formula C38H57N9O19 B1683619 Ysdspstst peptide CAS No. 130007-45-3

Ysdspstst peptide

Cat. No.: B1683619
CAS No.: 130007-45-3
M. Wt: 943.9 g/mol
InChI Key: OSDSURFECJYOEM-BACBJXSSSA-N
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Description

The Ysdspstst peptide is a synthetic peptide sequence composed of nine amino acids: tyrosine, serine, aspartic acid, serine, proline, serine, threonine, serine, and threonine. This peptide is known for its role as a receptor substrate for UDP-N-acetylglucosamine:peptide N-acetylglucosaminyltransferase, an enzyme involved in the post-translational modification of proteins through O-linked glycosylation .

Preparation Methods

The Ysdspstst peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a method pioneered by Robert Bruce Merrifield. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps :

    Attachment of the first amino acid: The carboxyl group of the first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino group of the first amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the deprotected amino group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

The peptide is then purified using preparative reverse-phase high-performance liquid chromatography (HPLC) and its structure confirmed by electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) .

Chemical Reactions Analysis

The Ysdspstst peptide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The hydroxyl groups on serine and threonine residues can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The Ysdspstst peptide has several scientific research applications:

Mechanism of Action

The Ysdspstst peptide acts as a substrate for the enzyme UDP-N-acetylglucosamine:peptide N-acetylglucosaminyltransferase. This enzyme catalyzes the transfer of N-acetylglucosamine from uridine diphosphate N-acetylglucosamine to the hydroxyl group of specific serine and threonine residues in the peptide.

Comparison with Similar Compounds

Similar compounds to the Ysdspstst peptide include other glycosylated peptides and substrates for glycosyltransferases. These peptides share the common feature of having serine or threonine residues that can be glycosylated. the this compound is unique in its specific sequence and its role as a substrate for UDP-N-acetylglucosamine:peptide N-acetylglucosaminyltransferase .

Some similar compounds include:

    Ysdsp(O-GlcNAc-Ser)Tst: A glycosylated form of the this compound.

    Other glycosylated peptides: Peptides with similar sequences but different glycosylation patterns or modifications.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N9O19/c1-16(52)28(36(63)43-24(14-50)34(61)46-29(17(2)53)38(65)66)45-33(60)23(13-49)42-35(62)26-4-3-9-47(26)37(64)25(15-51)44-31(58)21(11-27(55)56)40-32(59)22(12-48)41-30(57)20(39)10-18-5-7-19(54)8-6-18/h5-8,16-17,20-26,28-29,48-54H,3-4,9-15,39H2,1-2H3,(H,40,59)(H,41,57)(H,42,62)(H,43,63)(H,44,58)(H,45,60)(H,46,61)(H,55,56)(H,65,66)/t16-,17-,20+,21+,22+,23+,24+,25+,26+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDSURFECJYOEM-BACBJXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N9O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156290
Record name Ysdspstst peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130007-45-3
Record name Ysdspstst peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130007453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ysdspstst peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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